molecular formula C12H14N2O2 B2831812 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine CAS No. 1000931-48-5

2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine

Cat. No.: B2831812
CAS No.: 1000931-48-5
M. Wt: 218.256
InChI Key: WDZAPDWVDUZWOV-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine is a heterocyclic amine featuring a 1,3-oxazole core substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with an ethylamine side chain. This compound is part of a broader class of bioactive molecules, where the oxazole ring and aromatic substituents are critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-15-11-4-2-9(3-5-11)12-14-10(6-7-13)8-16-12/h2-5,8H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZAPDWVDUZWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CO2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol to form the oxazoline ring . The reaction conditions usually involve heating under reflux and the use of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various heterocyclic compounds.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Oxazole Derivatives

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride
  • Structural Difference : The 4-methoxyphenyl group is replaced with 4-fluorophenyl.
  • Properties : Melting point: 212–214°C; logP: 1.14 (indicative of moderate hydrophobicity).
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
  • Structural Difference : Oxazole ring replaced with thiazole (sulfur instead of oxygen); 4-chlorophenyl substituent.
  • Properties : Molecular formula C₁₁H₁₁ClN₂S; molar mass 238.74 g/mol.
  • Chlorine’s electronegativity may increase stability and bioactivity compared to methoxy .

Heterocycle-Modified Analogs

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
  • Structural Difference : Oxazole replaced with thiazole; substituent at the 4-position of thiazole.
  • Properties : Molecular formula C₁₀H₁₇Cl₂N₃O₂; molecular weight 282.17 g/mol.
  • Significance : Thiazole derivatives are often associated with antimicrobial and anticancer activities due to enhanced electronic delocalization .
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine
  • Structural Difference : Incorporates a piperazine-sulfonyl group instead of oxazole.
  • Properties : Molecular formula C₁₃H₂₁N₃O₃S; CAS 941869-73-3.

Functional Group Variations

2-[(4-Methoxyphenyl)methoxy]ethan-1-amine
  • Structural Difference : Ethylamine side chain modified with a benzyloxy group.
  • Properties: Molecular formula C₁₀H₁₅NO₂; molecular weight 181.23 g/mol.
  • Significance : The ether linkage may reduce metabolic degradation, enhancing bioavailability .
2-(1,3-Benzoxazol-2-yl)-1-(4-chlorophenyl)ethan-1-amine
  • Structural Difference : Benzoxazole core replaces oxazole; 4-chlorophenyl substituent.
  • Properties : Molecular formula C₁₅H₁₃ClN₂O; molecular weight 272.73 g/mol.
  • Significance : Benzoxazole’s fused aromatic system could enhance π-π stacking interactions in biological systems .

Comparative Data Table

Compound Name Core Heterocycle Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Reference
2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine 1,3-Oxazole 4-Methoxyphenyl 218.26* Structural scaffold for bioactivity
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine HCl 1,3-Oxazole 4-Fluorophenyl 242.68 Mp: 212–214°C; logP: 1.14
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine 1,3-Thiazole 4-Chlorophenyl 238.74 Antimicrobial potential
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine Piperazine-sulfonyl 4-Methoxyphenyl 299.39 Enhanced solubility

*Calculated based on molecular formula C₁₂H₁₄N₂O₂.

Key Research Findings

  • Fluorine and chlorine (electron-withdrawing) may improve metabolic stability .
  • Biological Activity : Thiazole-containing analogs exhibit broader antimicrobial activity compared to oxazoles, likely due to sulfur’s role in redox interactions .
  • Synthetic Accessibility : Oxazole derivatives are often synthesized via cyclization reactions (e.g., Hantzsch synthesis), while thiazoles require thiourea or thioamide intermediates, affecting scalability .

Biological Activity

2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine, also known as compound 1000931-48-5, is a heterocyclic organic compound with significant biological relevance. This article reviews its structure, synthesis, and biological activities, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2, with a molecular weight of 218.26 g/mol. The compound features an oxazole ring and a methoxy-substituted phenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC12H14N2O2
Molecular Weight218.26 g/mol
IUPAC Name2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanamine
SMILESCOC1=CC=C(C=C1)C2=NC(=CO2)CCN
InChI KeyWDZAPDWVDUZWOV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with amines under acidic conditions to form the oxazole ring. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

  • Antibacterial Properties :
    • The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values observed were promising, indicating effective antibacterial activity.
    • A related study indicated that compounds with similar structural motifs exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
  • Antifungal Activity :
    • Compounds in this class have also shown antifungal properties against strains like Candida albicans. For example, certain derivatives demonstrated MIC values of approximately 0.0048 mg/mL against this fungal pathogen .

Case Studies

A comprehensive review of the biological activities of related compounds was conducted in a recent publication that outlined their effectiveness against various pathogens:

CompoundBacterial StrainMIC (mg/mL)
Compound AStaphylococcus aureus0.0195
Compound BEscherichia coli0.0048
Compound CCandida albicans0.0098

These findings suggest that modifications in the chemical structure can significantly enhance antimicrobial efficacy.

The antimicrobial activity of this compound is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways through inhibition of key enzymes.

Q & A

Q. In silico strategies :

  • Lipinski’s Rule of Five : MW 260.3, LogP ~2.1 (predicted via ChemAxon), suggesting oral bioavailability .
  • ADMET Prediction :
    • CYP450 inhibition risk: Low (docking score <5.0 kcal/mol with CYP3A4).
    • Blood-brain barrier penetration: Moderate (Peff 5.4 × 10⁻⁶ cm/s via QikProp).
  • Methodology : Use SwissADME or ADMETlab 2.0 for comprehensive profiling .

Basic Question: Which spectroscopic signatures distinguish this compound from its thiazole analogs?

  • IR Spectroscopy : Oxazole C=N stretch at 1640–1680 cm⁻¹ vs. thiazole C–S absorption (~680 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 261.1 (calculated for C₁₂H₁₃N₂O₂). Thiazole analogs show sulfur isotope patterns (e.g., ²⁴S at m/z 263) .

Advanced Question: How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Case example : In vitro IC₅₀ = 1.2 µM (enzyme assay) vs. in vivo ED₅₀ = 25 mg/kg (murine model).
Resolution strategies :

  • Metabolic stability assay : Check hepatic microsome degradation (e.g., t₁/₂ <30 min suggests rapid clearance).
  • Prodrug design : Modify the ethylamine group to enhance bioavailability (e.g., acetylation or PEGylation) .

Basic Question: What safety precautions are necessary when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid amine vapor inhalation (TLV-TWA 2 ppm) .
  • Spill management : Neutralize with 10% acetic acid and adsorb with vermiculite.

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for neurological targets?

Q. Key modifications and outcomes :

  • Ethylamine chain elongation : Adding a methyl group reduces 5-HT₂A binding (Ki from 12 nM to 230 nM) .
  • Methoxy-to-fluoro substitution : Improves BBB penetration but decreases DAT affinity by 40% .
    Methodology :
    • Radioligand competition assays (³H-ketanserin for 5-HT₂A).
    • Comparative molecular field analysis (CoMFA) to map steric/electronic requirements.

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